An In-depth Technical Guide to 3-Chloroisoquinolin-7-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Chloroisoquinolin-7-amine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Chloroisoquinolin-7-amine, a key building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthetic routes, reactivity, and applications of this versatile heterocyclic compound.
Introduction and Significance
3-Chloroisoquinolin-7-amine (CAS No. 1374651-87-2) is a bicyclic aromatic amine containing an isoquinoline scaffold.[1] The molecule is characterized by a chlorine atom at the 3-position and an amine group at the 7-position.[2] This specific substitution pattern imparts a unique electronic and reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules and pharmacologically active compounds.[2] Its structural features are crucial for its role as a building block in the development of new therapeutic agents, particularly in the fields of oncology and inflammatory diseases.[2][3]
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of a reactive chlorine atom allows for further functionalization through various cross-coupling reactions, while the amino group provides a site for amide bond formation and other derivatizations. This dual functionality makes 3-Chloroisoquinolin-7-amine a strategic starting material for creating diverse chemical libraries for drug discovery.[2]
Caption: 2D Structure of 3-Chloroisoquinolin-7-amine
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Chloroisoquinolin-7-amine is essential for its handling, reaction optimization, and formulation. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | [4] |
| Molecular Weight | 178.62 g/mol | [1] |
| CAS Number | 1374651-87-2 | [4] |
| IUPAC Name | 3-chloroisoquinolin-7-amine | [1] |
| Boiling Point (Predicted) | 379.7 ± 22.0 °C | [5] |
| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [5] |
| LogP (Predicted) | 3.05160 | [4] |
| PSA (Polar Surface Area) | 38.91 Ų | [4] |
Note: Some physical properties, such as melting and boiling points, are not consistently reported across all databases and may be predicted values. Experimental verification is recommended for critical applications.
Synthesis and Purification
The synthesis of 3-Chloroisoquinolin-7-amine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While specific proprietary methods may vary, a general synthetic approach can be inferred from related isoquinoline syntheses. A plausible route involves the construction of the isoquinoline ring system followed by chlorination and amination steps.
A related isomer, 3-Chloroisoquinolin-6-amine, is synthesized from 1,3-dichloro-6-nitroisoquinoline via selective reduction of the nitro group.[3] A similar strategy could be employed for the 7-amino isomer.
Hypothetical Synthetic Workflow:
Caption: Generalized Synthetic Workflow
Experimental Protocol: Purification by Column Chromatography
The purification of crude 3-Chloroisoquinolin-7-amine is critical to remove impurities and byproducts. A standard method is silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and air-free packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Chloroisoquinolin-7-amine.
Chemical Reactivity and Stability
The reactivity of 3-Chloroisoquinolin-7-amine is dictated by its two primary functional groups: the aromatic amine and the chloro-substituent on the heterocyclic ring.
-
Amine Group Reactivity: The 7-amino group behaves as a typical aromatic amine. It is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.[6][7] This allows for the introduction of a wide variety of substituents at this position.
-
Chloro Group Reactivity: The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. It is also a suitable handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.
Caption: Key Reaction Pathways
Stability and Storage:
3-Chloroisoquinolin-7-amine should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The container should be tightly sealed to prevent moisture and air exposure. As with many amines, long-term exposure to light and air may lead to degradation and discoloration.
Applications in Medicinal Chemistry and Drug Development
3-Chloroisoquinolin-7-amine is a valuable building block in the synthesis of bioactive compounds for drug discovery.[2] The isoquinoline scaffold is a common feature in molecules targeting various enzymes and receptors.
-
Kinase Inhibitors: The isoquinoline core is frequently used in the design of kinase inhibitors for the treatment of cancer and other proliferative diseases. The 3-chloro and 7-amino positions provide versatile points for modification to optimize binding affinity and selectivity for specific kinase targets.[3]
-
Antiproliferative and Antitumor Agents: Compounds derived from 3-Chloroisoquinolin-7-amine have been investigated for their potential antiproliferative and antitumor properties.[2] The ability to readily introduce diverse functionality allows for the exploration of structure-activity relationships (SAR) to identify potent anticancer agents.
-
Heterocyclic Synthesis: In a broader context, it serves as a reagent for the synthesis of more complex heterocyclic systems.[2] These resulting structures can be screened for a wide range of biological activities.
Analytical Characterization
The identity and purity of 3-Chloroisoquinolin-7-amine are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC):
HPLC is a standard method for assessing the purity of 3-Chloroisoquinolin-7-amine. A reversed-phase method is generally suitable.
-
Protocol: Purity Analysis by RP-HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. The ¹H NMR spectrum will show distinct signals for the aromatic protons on the isoquinoline ring system, and the amine protons will typically appear as a broad singlet.[3] The ¹³C NMR spectrum will provide characteristic shifts for the carbon atoms, including the chlorine-bearing carbon and the carbon attached to the amino group.[8]
Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-Chloroisoquinolin-7-amine (178.62 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-Chloroisoquinolin-7-amine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Toxicity: Specific toxicity data for this compound is limited. It should be handled with the care afforded to all novel chemical entities.
Refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.
References
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LookChem. Cas 1374651-87-2, 3-chloroisoquinolin-7-aMine. [Link]
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Chemsrc. 3-chloroisoquinolin-7-amine | CAS#:1374651-87-2. [Link]
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PubChem. 3-Chloroisoquinolin-7-amine | C9H7ClN2 | CID 74891414. [Link]
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PubChem. 3-Chloroisoquinoline | C9H6ClN | CID 640968. [Link]
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PrepChem.com. Synthesis of 8-amino-7-chloroisoquinoline. [Link]
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ResearchGate. (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
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MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
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MSU chemistry. Amine Reactivity. [Link]
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Chemistry LibreTexts. Reactivity of Amines. [Link]
- Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
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